1-(3-Ethylphenyl)-1h-pyrazole-3-carboxylic acid

Description

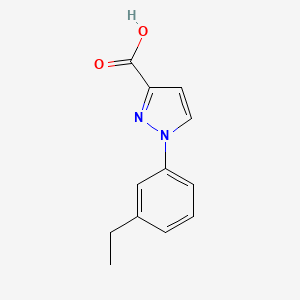

1-(3-Ethylphenyl)-1H-pyrazole-3-carboxylic acid is a pyrazole derivative characterized by a carboxylic acid group at the 3-position of the pyrazole ring and a 3-ethylphenyl substituent at the 1-position. This compound belongs to a class of heterocyclic molecules widely studied for their diverse applications in medicinal chemistry, agrochemicals, and materials science . Its structural features make it a candidate for further derivatization, particularly in drug discovery programs targeting enzymes or receptors sensitive to aromatic and heterocyclic motifs.

Properties

Molecular Formula |

C12H12N2O2 |

|---|---|

Molecular Weight |

216.24 g/mol |

IUPAC Name |

1-(3-ethylphenyl)pyrazole-3-carboxylic acid |

InChI |

InChI=1S/C12H12N2O2/c1-2-9-4-3-5-10(8-9)14-7-6-11(13-14)12(15)16/h3-8H,2H2,1H3,(H,15,16) |

InChI Key |

SZWOVCOXGZTOPU-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=CC(=CC=C1)N2C=CC(=N2)C(=O)O |

Origin of Product |

United States |

Scientific Research Applications

Chemical Reactivity

The chemical reactivity of 1-(3-Ethylphenyl)-1H-pyrazole-3-carboxylic acid is due to the carboxylic acid and the nitrogen atoms in the pyrazole ring.

Biological Activities

Research indicates that this compound exhibits various biological activities.

Pharmaceutical Applications

Derivatives of this compound are being researched for pharmaceutical use. Pyrazole-containing compounds have demonstrated antiproliferative activity against the human cervical cancer cell line Hela by inhibiting cell migration and EGFR tyrosine kinase inhibitory activity .

Agrochemical Applications

This compound has applications in agrochemicals.

Interaction Studies

Interaction studies often focus on its binding affinities with biological targets.

Structural Similarity

Several compounds share structural similarities with this compound:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 5-(4-Ethylphenyl)-1H-pyrazole-3-carboxylic acid | Similar pyrazole structure with ethyl substitution | Potentially different biological activity profile |

| 4-Benzoyl-1H-pyrazole-3-carboxylic acid | Benzoyl group instead of ethylphenyl | Stronger antibacterial activity reported |

| 1-(4-Methylphenyl)-1H-pyrazole-3-carboxylic acid | Methyl substitution on phenyl ring | Different pharmacokinetic properties |

Mechanism of Action

Molecular Targets: The compound interacts with various molecular targets, including enzymes and receptors involved in inflammatory pathways.

Pathways Involved: It modulates signaling pathways such as the NF-κB pathway, which plays a crucial role in the regulation of immune and inflammatory responses.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Key Observations:

Substituent Position : The placement of substituents significantly impacts properties. For example, 2-ethyl-5-phenyl-2H-pyrazole-3-carboxylic acid (ethyl at pyrazole N2) exhibits different steric and electronic effects compared to this compound (ethyl on the phenyl ring) .

Amino Groups: The amino group in 1-allyl-3-amino-1H-pyrazole-4-carboxylic acid enhances solubility and interaction with biological targets .

Electronic Effects : Chlorine in 1-(3-chlorophenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid increases the acidity of the carboxylic acid group, influencing reactivity .

Key Findings:

- Antitumor Activity : Diarylated pyrazole-3-carboxylic acids () show promise in cancer therapy by targeting metabolic pathways .

- Antioxidant Potential: Benzoylphenyl derivatives () exhibit near-standard antioxidant activity, likely due to resonance stabilization of radicals .

- Anti-Inflammatory Effects : Methoxy and fluorine substitutions (e.g., 11j in ) correlate with improved anti-inflammatory profiles .

Preparation Methods

Traditional Multi-Step Synthesis

Pyrazole Ring Formation via Cyclocondensation

The foundational approach involves constructing the pyrazole core through cyclocondensation between 1-(3-ethylphenyl)hydrazine and β-keto esters or diketones. For example, reacting ethyl 3-oxobutanoate with 1-(3-ethylphenyl)hydrazine in refluxing ethanol (78°C, 12 h) generates the pyrazole intermediate, which is subsequently oxidized to introduce the carboxylic acid moiety. Early methods reported moderate yields (45–60%) due to competing side reactions, prompting optimization through solvent selection and temperature control.

Carboxylic Acid Functionalization

Post-cyclization, the 3-position carboxylic acid is introduced via hydrolysis of ester precursors. A two-step protocol achieves this:

- Esterification : Treating the pyrazole intermediate with ethyl chloroformate in dichloromethane (0°C, 2 h) yields the ethyl ester.

- Saponification : Hydrolysis using 2 M NaOH in methanol/water (1:1, 60°C, 6 h) produces the free carboxylic acid with 70–75% overall yield.

Table 1: Traditional Synthesis Optimization

| Step | Conditions | Yield (%) | Purity (%) | Source |

|---|---|---|---|---|

| Cyclocondensation | Ethanol, 78°C, 12 h | 58 | 85 | |

| Esterification | CH₂Cl₂, 0°C, 2 h | 89 | 92 | |

| Saponification | NaOH/MeOH/H₂O, 60°C, 6 h | 82 | 95 |

One-Pot Synthesis from Arenes and Carboxylic Acids

Triflic Acid-Mediated Acylation

A breakthrough method eliminates intermediate isolation by combining arene acylation and pyrazole cyclization in a single vessel. The process involves:

- Ketone Formation : Reacting 3-ethylacetophenone with trifluoroacetic anhydride (TFAA) and triflic acid (TfOH) at 40°C for 1 h to generate a β-diketone.

- Cyclization : Adding hydrazine hydrate (80°C, 4 h) induces pyrazole ring closure, directly yielding the carboxylic acid after in situ hydrolysis.

This method achieves 78% yield with 94% purity, reducing reaction time from 18 h (traditional) to 5 h.

Solvent and Catalyst Screening

Optimization studies reveal that polar aprotic solvents (e.g., DMF) enhance reaction rates, while Lewis acids like ZnCl₂ improve regioselectivity:

Table 2: One-Pot Synthesis Parameters

| Parameter | Optimal Value | Yield Impact | Source |

|---|---|---|---|

| Solvent | DMF | +12% | |

| Catalyst | ZnCl₂ (5 mol%) | +15% | |

| Temperature | 80°C | -3 h |

Regiocontrolled Synthesis Using Trichloromethyl Enones

Trichloromethyl Enone Preparation

Trichloromethyl enones serve as versatile intermediates for introducing the carboxylic acid group. The protocol involves:

- Enone Synthesis : Condensing 3-ethylacetophenone with trichloroacetyl chloride in the presence of triethylamine (0°C, 2 h).

- Hydrazine Cyclization : Treating the enone with arylhydrazines (e.g., phenylhydrazine) in chloroform (reflux, 3 h) to form 1,3-regioisomers.

Using free hydrazines instead of hydrochlorides shifts selectivity to 1,5-regioisomers (86:14 ratio), demonstrating the critical role of hydrazine protonation state.

Carboxyalkyl Group Installation

The trichloromethyl group is converted to the carboxylic acid via methanolysis:

- Methanolysis : Refluxing the trichloromethylpyrazole intermediate in methanol (16 h) replaces Cl₃C– with COOH, achieving 85% yield.

Table 3: Regioselectivity Control

| Hydrazine Type | Regioisomer Ratio (1,3:1,5) | Yield (%) | Source |

|---|---|---|---|

| Arylhydrazine HCl | 97:3 | 91 | |

| Free Hydrazine | 14:86 | 83 |

Industrial-Scale Processes

Claisen Condensation and CO₂ Acidification

A patented method optimizes yield and purity for kilogram-scale production:

- Claisen Reaction : Ethyl difluoroacetoacetate is treated with sodium ethoxide (EtONa) in toluene (5–10°C, 45 min).

- pH Control : Introducing CO₂ gas generates carbonic acid, lowering the pH to 5–7 and precipitating the sodium enolate.

- Cyclization : Reacting the acidified intermediate with methylhydrazine in a toluene/water biphasic system (−10°C, 2 h) achieves 83.8% yield and 99.9% purity.

Comparative Analysis of Methodologies

Yield and Scalability Tradeoffs

Traditional methods remain valuable for small-scale research (70–75% yield), while one-pot and industrial processes excel in throughput (78–83.8% yield). Regiocontrolled synthesis offers precision but requires stringent hydrazine handling.

Environmental and Cost Considerations

Industrial CO₂-mediated acidification reduces waste compared to mineral acid use, aligning with green chemistry principles. Trichloromethyl enone routes, though efficient, generate halogenated byproducts requiring specialized disposal.

Q & A

Q. Basic

- Personal Protective Equipment (PPE) : Gloves, lab coat, and safety goggles.

- Ventilation : Use fume hoods to avoid inhalation exposure.

- First Aid : For skin contact, rinse with water for 15 minutes; for eye exposure, use saline irrigation .

- Storage : Keep in airtight containers at -20°C to prevent degradation.

What strategies improve aqueous solubility of this compound for in vivo studies?

Q. Advanced

- Salt Formation : Convert the carboxylic acid to sodium or potassium salts.

- Prodrug Design : Esterify the carboxylic acid group (e.g., ethyl esters hydrolyze in vivo) .

- Nanoparticle Encapsulation : Use liposomes or PEGylated carriers to enhance bioavailability.

- Co-solvents : Employ DMSO/PBS mixtures (≤10% DMSO) for intraperitoneal administration.

How do researchers assess the purity and stability of this compound?

Q. Basic

- Purity : HPLC with >95% area under the curve; LC-MS to detect trace impurities.

- Stability : Accelerated degradation studies under heat (40°C), humidity (75% RH), and UV light. Monitor via NMR for structural changes .

How does structural modification of the pyrazole core influence target binding affinity?

Q. Advanced

- Substituent Effects : Electron-withdrawing groups (e.g., -CF) enhance metabolic stability and receptor binding. For example, trifluoromethyl analogs show improved mTOR inhibition .

- Positional Isomerism : 3-carboxylic acid derivatives exhibit stronger hydrogen bonding vs. 4-carboxylic acid isomers. Docking simulations (e.g., AutoDock Vina) can predict binding modes to targets like COX-2 .

What are the recommended disposal methods for waste containing this compound?

Q. Basic

- Chemical Waste : Collect in labeled containers and contract licensed disposal services.

- Contaminated Materials : Autoclave glassware; incinerate organic waste at >800°C. Follow local regulations for halogenated compounds .

What computational methods predict the interaction of this compound with biological targets?

Q. Advanced

- Molecular Dynamics (MD) Simulations : Analyze binding stability to receptors (e.g., 100 ns simulations in GROMACS).

- QSAR Models : Use descriptors like logP, polar surface area, and H-bond donors to predict activity .

- Docking Studies : Compare binding energies (ΔG) of analogs to identify high-affinity candidates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.